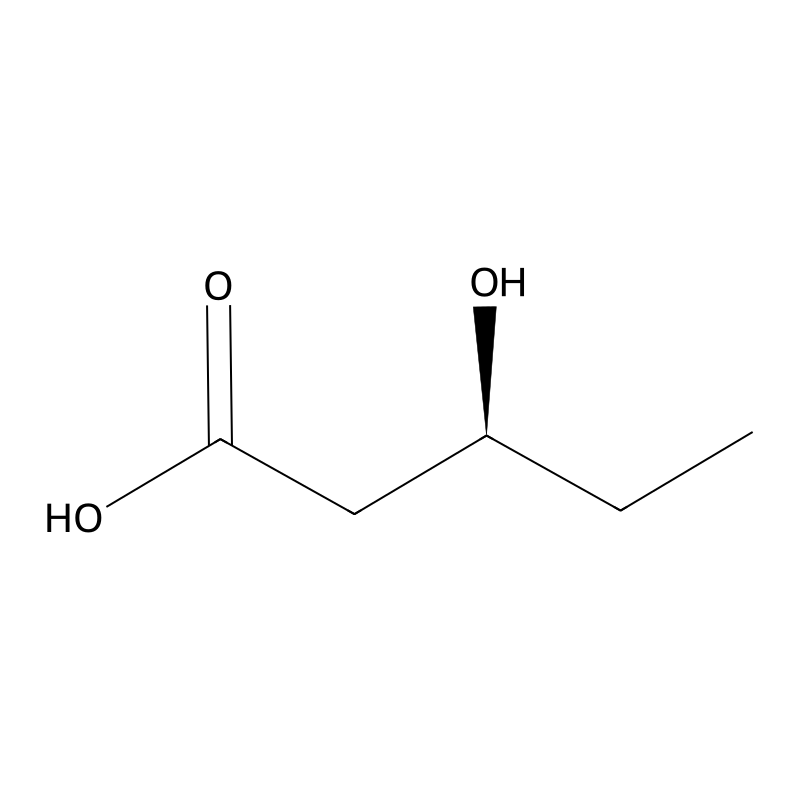

(3S)-3-hydroxypentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3S)-3-hydroxypentanoic acid is an organic compound with the molecular formula CHO. It is classified as a hydroxypentanoic acid, characterized by the presence of a hydroxyl group (-OH) at the third carbon of a five-carbon chain. This compound is notable for its S-configuration at the chiral center, which distinguishes it from its stereoisomer, (3R)-3-hydroxypentanoic acid. The compound is primarily synthesized in the liver from odd-chain fatty acids and plays a crucial role in metabolic processes, particularly in the brain where it can serve as an anaplerotic substrate, replenishing intermediates in the tricarboxylic acid cycle .

The primary mechanism of action of (3S)-3-hydroxypentanoic acid revolves around its role in the TCA cycle. By converting to succinyl-CoA, it replenishes intermediates within the cycle, potentially contributing to efficient energy production []. Research suggests it might also play a role in regulating ketogenesis, the production of ketone bodies, but the specific mechanisms require further investigation [].

Fuel Source for the Brain

Studies suggest (3S)-3-hydroxypentanoic acid may act as an alternative fuel source for the brain. Unlike most fatty acids, which require complex breakdown processes, (3S)-3-hydroxypentanoic acid can readily enter the brain and be used for energy production. Research using rats has shown it can improve cognitive function during starvation [].

Potential Therapeutic Agent for Neurological Disorders

The ability of (3S)-3-hydroxypentanoic acid to serve as a brain fuel source has sparked interest in its potential therapeutic applications for neurological disorders. Studies investigating its effects in models of Alzheimer's disease and epilepsy are ongoing, though more research is needed to determine its efficacy [].

Anaplerotic Role in the TCA Cycle

(3S)-3-hydroxypentanoic acid is considered an anaplerotic compound, meaning it can replenish intermediates within the Tricarboxylic Acid (TCA) cycle, a crucial pathway for cellular energy production. This property suggests it may be beneficial for studying cellular metabolism and potential therapeutic interventions [].

- Esterification: Reacting with alcohols to form esters.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form shorter-chain fatty acids.

These reactions are essential for its transformation into other biologically active compounds or derivatives utilized in various applications .

(3S)-3-hydroxypentanoic acid exhibits several biological activities:

- Anaplerotic Role: It contributes to replenishing TCA cycle intermediates, which is vital for energy metabolism, especially during fasting or ketogenic states.

- Neuroprotective Effects: Studies suggest that it may have neuroprotective properties, enhancing brain energy metabolism and potentially benefiting conditions like epilepsy and neurodegenerative diseases .

- Metabolic Regulation: This compound influences lipid metabolism and can affect insulin sensitivity, making it relevant in studies related to obesity and diabetes .

There are several methods for synthesizing (3S)-3-hydroxypentanoic acid:

- From Odd-Chain Fatty Acids: The compound is naturally produced in the liver from odd-chain fatty acids through beta-oxidation.

- Chemical Synthesis: Laboratory synthesis can be achieved through:

(3S)-3-hydroxypentanoic acid has several applications:

- Nutritional Supplements: It is explored as a dietary supplement for enhancing energy metabolism.

- Pharmaceuticals: Potential use in treatments related to metabolic disorders and neuroprotection.

- Research: Used in studies investigating metabolic pathways and the effects of short-chain fatty acids on health .

(3S)-3-hydroxypentanoic acid shares similarities with several other compounds, particularly other hydroxylated fatty acids. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Hydroxybutyric Acid | CHO | Shorter chain, significant in ketone body metabolism |

| 4-Hydroxybutyric Acid | CHO | Hydroxyl group at the fourth carbon |

| 2-Hydroxyisobutyric Acid | CHO | Hydroxyl group at the second carbon |

| 3-Hydroxypropionic Acid | CHO | Shortest chain; involved in bioengineering applications |

The uniqueness of (3S)-3-hydroxypentanoic acid lies in its specific five-carbon structure and its role as an anaplerotic metabolite, which differentiates it from shorter-chain counterparts that do not fulfill this function as effectively .